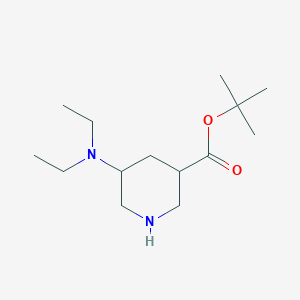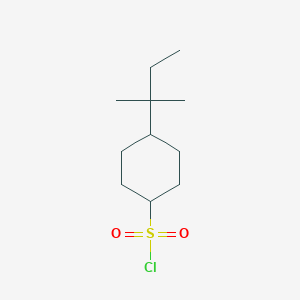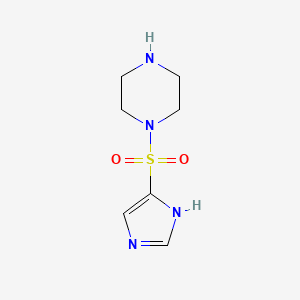![molecular formula C11H11IO B13253208 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13253208.png)
1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde is an organic compound characterized by the presence of a cyclopropane ring attached to a carbaldehyde group and a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor followed by iodination and formylation reactions. One common method involves the use of cyclopropanation reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring. Subsequent iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products:
Oxidation: 1-[(4-Iodophenyl)methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[(4-Iodophenyl)methyl]cyclopropane-1-methanol.
Substitution: 1-[(4-Azidophenyl)methyl]cyclopropane-1-carbaldehyde or 1-[(4-Cyanophenyl)methyl]cyclopropane-1-carbaldehyde.
Scientific Research Applications
1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Biology: The compound can be used as a probe in biochemical studies to investigate the interactions of cyclopropane-containing molecules with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the iodine atom and the aldehyde group, which can participate in various electrophilic and nucleophilic reactions. In biological systems, the cyclopropane ring may interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
- 1-[(4-Bromophenyl)methyl]cyclopropane-1-carbaldehyde
- 1-[(4-Chlorophenyl)methyl]cyclopropane-1-carbaldehyde
- 1-[(4-Fluorophenyl)methyl]cyclopropane-1-carbaldehyde
Comparison: 1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and coupling reactions, providing distinct advantages in synthetic applications .
Properties
Molecular Formula |
C11H11IO |
|---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H11IO/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4,8H,5-7H2 |
InChI Key |
NJFZFMCBYPCQKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13253139.png)
![2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13253146.png)


![3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
![4-[(2-Ethylcyclohexyl)amino]butan-2-ol](/img/structure/B13253168.png)

![1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate](/img/structure/B13253173.png)
![4-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B13253177.png)



